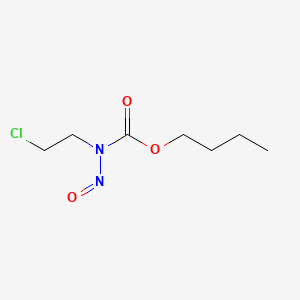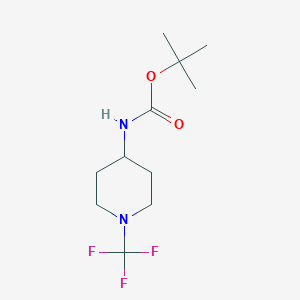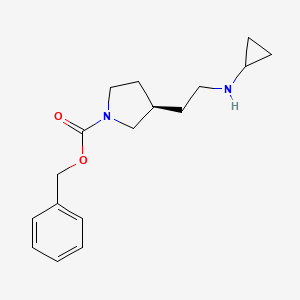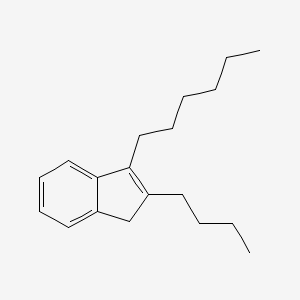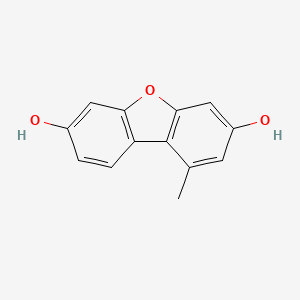
1-Methyl-3,7-dibenzofurandiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3,7-dibenzofurandiol is an organic compound with the molecular formula C13H10O3. It belongs to the class of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring.
Métodos De Preparación
The synthesis of 1-Methyl-3,7-dibenzofurandiol typically involves several steps. One common method includes the reaction of 1-methylbenzofuran with hydroxylating agents under controlled conditions to introduce hydroxyl groups at the 3 and 7 positions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors, advanced purification techniques, and automated systems to enhance efficiency and reduce costs .
Análisis De Reacciones Químicas
1-Methyl-3,7-dibenzofurandiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in the formation of 1-methylbenzofuran.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Methyl-3,7-dibenzofurandiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential in biological assays, including antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-Methyl-3,7-dibenzofurandiol involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, which can result in therapeutic effects .
Comparación Con Compuestos Similares
1-Methyl-3,7-dibenzofurandiol can be compared with other benzofuran derivatives, such as:
2-Methylbenzofuran: Similar in structure but lacks the hydroxyl groups, resulting in different chemical properties.
3,7-Dihydroxybenzofuran: Lacks the methyl group, which affects its reactivity and applications.
Benzofuran: The parent compound without any substituents, used as a reference for studying the effects of various functional groups
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
106593-49-1 |
|---|---|
Fórmula molecular |
C13H10O3 |
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
1-methyldibenzofuran-3,7-diol |
InChI |
InChI=1S/C13H10O3/c1-7-4-9(15)6-12-13(7)10-3-2-8(14)5-11(10)16-12/h2-6,14-15H,1H3 |
Clave InChI |
HJTPLQZIYCXMSL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1C3=C(O2)C=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Aminooxy)methyl]benzaldehyde](/img/structure/B13956597.png)
![1H,3H-Pyrano[3,4-B]pyrrolizine](/img/structure/B13956603.png)


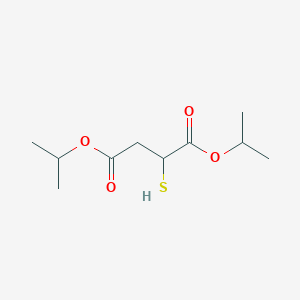
![1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethanone](/img/structure/B13956632.png)
